3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole
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Overview
Description
3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The presence of bromine and iodine atoms in the compound enhances its reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole typically involves the halogenation of 1,4-dimethyl-1H-pyrazole. One common method is the bromination of 1,4-dimethyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetonitrile . The iodination step can be carried out using iodine or an iodine source such as potassium iodide (KI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .
Scientific Research Applications
3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and reactivity, allowing it to modulate biological pathways effectively . The compound can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1,4-dimethyl-1H-pyrazole: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-iodo-1,4-dimethyl-1H-pyrazole: Lacks the bromine atom, affecting its reactivity and binding properties.
3,5-dibromo-1,4-dimethyl-1H-pyrazole: Contains two bromine atoms, which may alter its reactivity and biological activity compared to the bromo-iodo derivative.
Uniqueness
The unique combination of bromine and iodine atoms in 3-bromo-5-iodo-1,4-dimethyl-1H-pyrazole enhances its reactivity and binding properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H6BrIN2 |
---|---|
Molecular Weight |
300.92 g/mol |
IUPAC Name |
3-bromo-5-iodo-1,4-dimethylpyrazole |
InChI |
InChI=1S/C5H6BrIN2/c1-3-4(6)8-9(2)5(3)7/h1-2H3 |
InChI Key |
QZCHXBIMNJNDHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1Br)C)I |
Origin of Product |
United States |
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